(4S)-4-benzyl-3-(propylideneamino)-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-benzyl-3-(propylideneamino)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-(propylideneamino)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Formation of the Propylideneamino Group: The propylideneamino group can be introduced through condensation reactions with propylidene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-benzyl-3-(propylideneamino)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The benzyl and propylideneamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Medicine: Oxazolidinones are known for their antibiotic properties, and this compound may have similar potential.
Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-3-(propylideneamino)-1,3-oxazolidin-2-one would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would include the ribosomal subunits and associated proteins.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-benzyl-1-phenylimidazolidin-2-one: This compound shares a similar oxazolidinone ring structure but has different substituents, which may result in different chemical properties and applications.
Properties
CAS No. |
299216-14-1 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-(propylideneamino)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-8-14-15-12(10-17-13(15)16)9-11-6-4-3-5-7-11/h3-8,12H,2,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
LQOPQDUYISKTEZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCC=NN1[C@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC=NN1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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